molecular formula C19H21NO4 B11537592 ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11537592
M. Wt: 327.4 g/mol
InChI Key: RZFLKEFJMFZOOI-QINSGFPZSA-N
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Description

ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization and further functionalization to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (4Z)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **ETHYL (4Z)-4-[(2-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl (4Z)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

InChI

InChI=1S/C19H21NO4/c1-5-11-20-13(3)17(19(22)24-6-2)15(18(20)21)12-14-9-7-8-10-16(14)23-4/h5,7-10,12H,1,6,11H2,2-4H3/b15-12-

InChI Key

RZFLKEFJMFZOOI-QINSGFPZSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC=C2OC)CC=C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2OC)CC=C)C

Origin of Product

United States

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